N-(benzo[d]thiazol-2-yl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety fused with a pyrroloquinoline structure
Preparation Methods
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Another approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis process . Industrial production methods often involve microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-(1,3-BENZOTHIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common, especially in the presence of thioamide and HCl or HF elimination.
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves targeting specific molecular pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The compound’s structure allows it to interact with various molecular targets, enhancing its efficacy in different applications.
Comparison with Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE can be compared with other benzothiazole derivatives, such as:
Riluzole: Used for treating amyotrophic lateral sclerosis.
Ethoxzolamide: A carbonic anhydrase inhibitor used for treating glaucoma.
Pramipexole: A dopamine receptor agonist used for treating Parkinson’s disease.
Properties
Molecular Formula |
C19H13N3O3S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H13N3O3S/c23-16-11-5-3-4-10-8-9-22(15(10)11)18(25)14(16)17(24)21-19-20-12-6-1-2-7-13(12)26-19/h1-7,23H,8-9H2,(H,20,21,24) |
InChI Key |
JPWKMZIPYZARMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=NC5=CC=CC=C5S4)O |
Origin of Product |
United States |
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